

Spectroscopic and Synthetic Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzaldehyde

Cat. No.: B104083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of **2-Chloro-5-hydroxybenzaldehyde** ($C_7H_5ClO_2$), a valuable intermediate in organic synthesis. This document details its proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, alongside a visualization of its synthetic pathway.

Spectroscopic Data Analysis

The structural elucidation of **2-Chloro-5-hydroxybenzaldehyde** is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from 1H NMR, ^{13}C NMR, IR, and mass spectrometry.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **2-Chloro-5-hydroxybenzaldehyde**, typically recorded in deuterated chloroform ($CDCl_3$), reveals distinct signals for the aldehydic, aromatic, and hydroxyl protons.

Table 1: 1H NMR Spectral Data of **2-Chloro-5-hydroxybenzaldehyde** ($CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.43	Singlet (s)	1H	Aldehyde (CHO) Proton
7.55	Doublet (d)	1H	Aromatic Proton (H-6)
7.34	Multiplet (m)	2H	Aromatic Protons (H-3, H-4)
~5.0-6.0	Broad Singlet	1H	Hydroxyl (OH) Proton

Note: The hydroxyl proton signal can be broad and its chemical shift may vary depending on concentration and solvent.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^{13}C NMR data for **2-Chloro-5-hydroxybenzaldehyde** is not readily available in public databases, the expected chemical shifts can be predicted based on the substituent effects on the aromatic ring. The spectrum will show seven distinct carbon signals.

Table 2: Predicted ^{13}C NMR Spectral Data of **2-Chloro-5-hydroxybenzaldehyde**

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~190	C=O (Aldehyde)
~155	C-5 (C-OH)
~135	C-1
~125	C-6
~122	C-2 (C-Cl)
~120	C-4
~115	C-3

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Key IR Absorption Data for **2-Chloro-5-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200-3400 (broad)	O-H Stretch	Phenolic Hydroxyl
~3050	C-H Stretch	Aromatic
2850-2950	C-H Stretch	Aldehyde
~1680 (strong)	C=O Stretch	Aldehyde Carbonyl
1500-1600	C=C Stretch	Aromatic Ring
~1280	C-O Stretch	Phenol
~750	C-Cl Stretch	Aryl Halide

Mass Spectrometry (MS)

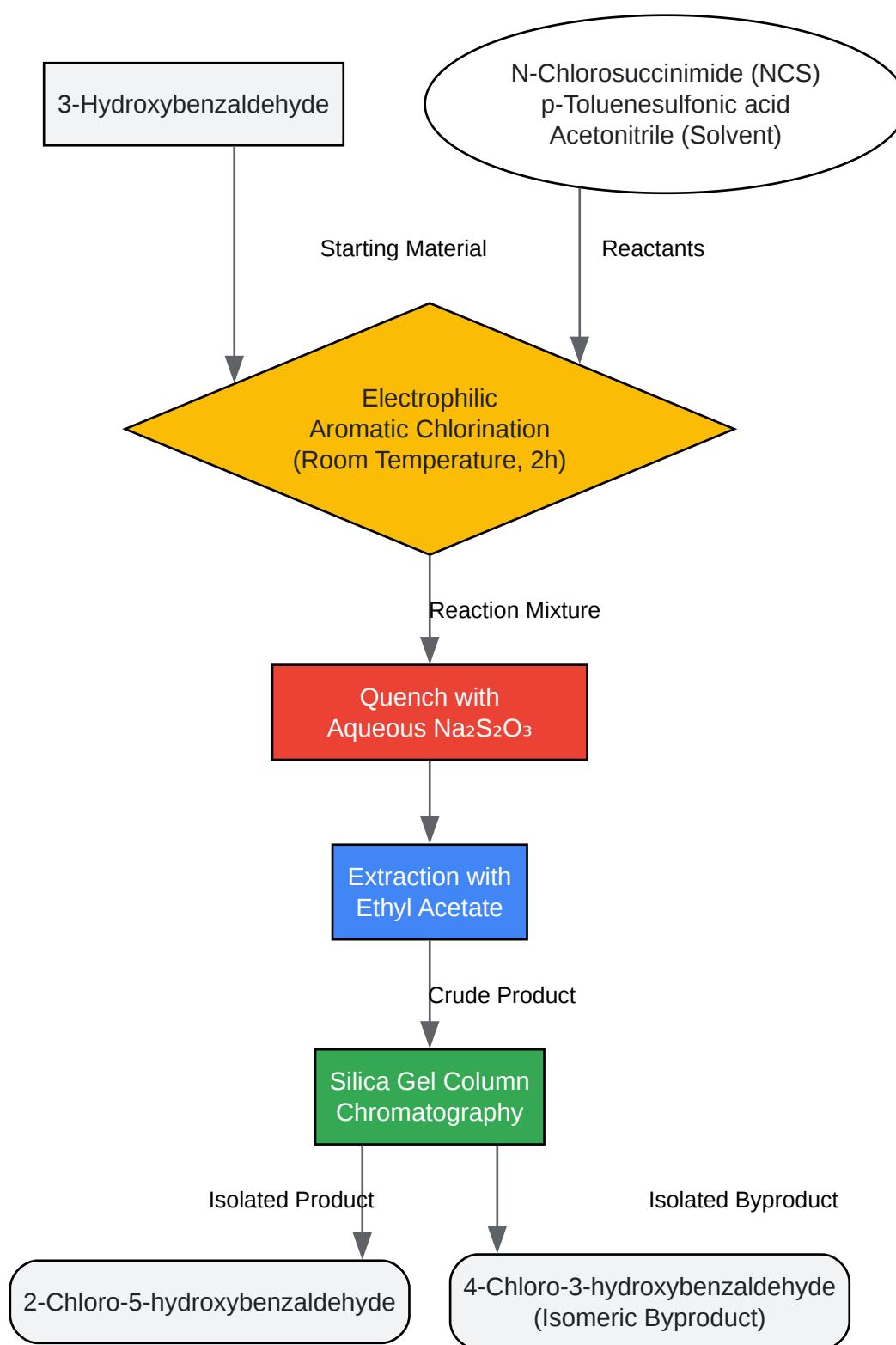

Electron ionization mass spectrometry (EI-MS) of **2-Chloro-5-hydroxybenzaldehyde** reveals a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of chlorine is indicated by the M+2 isotopic peak.

Table 4: Mass Spectrometry Data for **2-Chloro-5-hydroxybenzaldehyde**

m/z Ratio	Proposed Fragment	Notes
158	[M+2] ⁺	Isotopic peak due to ³⁷ Cl
156	[M] ⁺	Molecular Ion
155	[M-H] ⁺	Loss of a hydrogen radical
127	[M-CHO] ⁺	Loss of the formyl group
99	[M-CHO-CO] ⁺	Subsequent loss of carbon monoxide

Synthesis Workflow

2-Chloro-5-hydroxybenzaldehyde can be synthesized via the electrophilic chlorination of 3-hydroxybenzaldehyde. The reaction uses an acid catalyst and a chlorinating agent such as N-chlorosuccinimide (NCS).^[1] This process yields a mixture of isomers, including the target compound.

[Click to download full resolution via product page](#)**Synthesis of 2-Chloro-5-hydroxybenzaldehyde.**

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloro-5-hydroxybenzaldehyde** (approx. 10-20 mg for ^1H , 30-50 mg for ^{13}C) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

- ^1H NMR: The spectrum is recorded on a 400 MHz (or higher) spectrometer. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is recorded on a corresponding 100 MHz (or higher) spectrometer. A greater number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid **2-Chloro-5-hydroxybenzaldehyde** is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a dilute solution of **2-Chloro-5-hydroxybenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) before entering the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Chloromethyl)-2-hydroxybenzaldehyde | C8H7ClO2 | CID 335291 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104083#2-chloro-5-hydroxybenzaldehyde-spectral-data-1h-nmr-13c-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com